Ledoxantrone trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

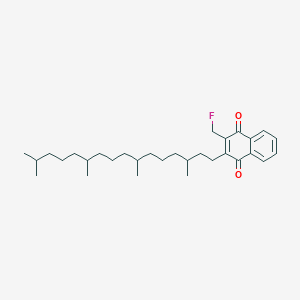

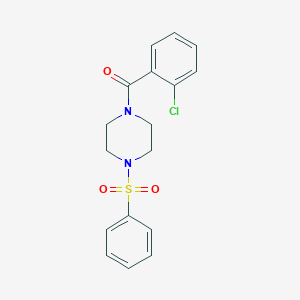

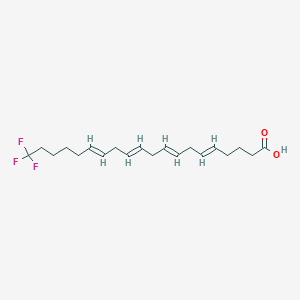

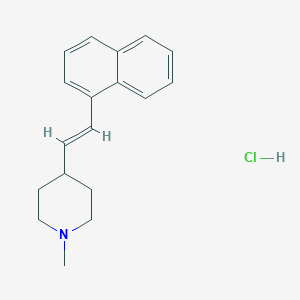

Ledoxantrone trihydrochloride, also known as AN-238, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the anthraquinone family of compounds and has been shown to have potent anti-tumor activity both in vitro and in vivo.

Aplicaciones Científicas De Investigación

1. Development and Characteristics

Ledoxantrone trihydrochloride, also known as mitoxantrone, is part of the anthracenediones class of antineoplastic agents. Originally developed from a molecule designed for DNA intercalation, mitoxantrone demonstrates strong binding to both single-stranded and double-stranded RNA and DNA. It inhibits cellular RNA and DNA synthesis and induces chromosomal aberrations, showcasing its effectiveness against various types of transplantable tumors in murine models (White & Durr, 2004).

2. Mechanism of Action

Mitoxantrone operates through various mechanisms. It suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines. Additionally, it enhances T-cell suppressor function, inhibits B-cell function and antibody production, and impedes macrophage-mediated myelin degradation. Its wide-ranging actions affect multiple types of immune cells, distinguishing it from other agents like interferon betas (Fox, 2004).

3. Physicochemical Interactions

The interactions between mitoxantrone and surfactants have been a significant research interest. Mitoxantrone-micelle binding constants and the partition coefficient of the drug between aqueous and micellar phases provide critical insights. This understanding is vital for designing better delivery systems with potential biomedical applications, given the role of surfactant micelles as simple model systems for biological membranes (Enache, Toader, & Enache, 2016).

4. Broader Molecular Interactions

Mitoxantrone interacts with a range of biological macromolecules both covalently and noncovalently, beyond its established role as a DNA topoisomerase II poison. These interactions have significant implications for cancer therapy, as they can be leveraged to enhance the therapeutic value of mitoxantrone in treating cancers like breast and prostate cancers, lymphomas, and leukemias (Evison et al., 2016).

5. Binding Affinity with Chromatin and DNA

The affinity of mitoxantrone for chromatin, DNA, and histone proteins has been a subject of research. Studies show higher binding affinity to chromatin compared to DNA, suggesting histone proteins play a crucial role in this interaction. These findings are pivotal in understanding the drug's antitumor efficacy and guiding the development of more targeted cancer therapies (Hajihassan & Rabbani-Chadegani, 2009).

Propiedades

Número CAS |

119221-49-7 |

|---|---|

Nombre del producto |

Ledoxantrone trihydrochloride |

Fórmula molecular |

C21H30Cl3N5OS |

Peso molecular |

506.9 g/mol |

Nombre IUPAC |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride |

InChI |

InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H |

Clave InChI |

JKCXGHJOOIDPQF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

SMILES canónico |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

Sinónimos |

CI 958 CI-958 ledoxantrone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)